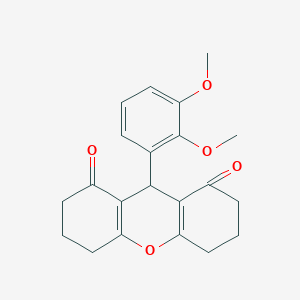
9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2,3-Dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione: is a complex organic compound characterized by its unique xanthene core structure substituted with a 2,3-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dimethoxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine under reflux conditions. This reaction forms an intermediate, which is then subjected to cyclization and oxidation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the 2,3-dimethoxyphenyl ring, using reagents like bromine or nitric acid, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis.
Biology: In biological research, it is studied for its potential antioxidant and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the development of dyes, pigments, and as a component in the synthesis of advanced materials.
作用机制
The mechanism of action of 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
- 2,3-Dimethoxyphenylboronic acid
- 2,3-Dimethoxyphenylacetic acid
- 2,3-Dimethoxybenzaldehyde
Comparison: Compared to these similar compounds, 9-(2,3-dimethoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is unique due to its xanthene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
9-(2,3-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-17-11-3-6-12(21(17)25-2)18-19-13(22)7-4-9-15(19)26-16-10-5-8-14(23)20(16)18/h3,6,11,18H,4-5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYWBPKDRUCFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
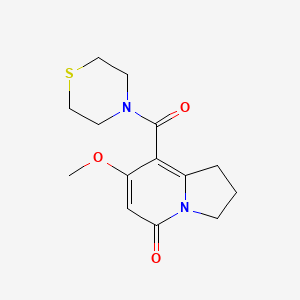
![(E)-6-(2-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958507.png)
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2958508.png)
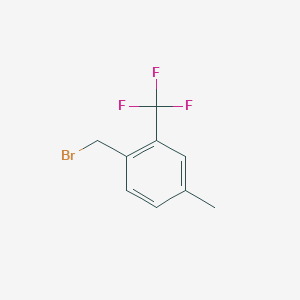

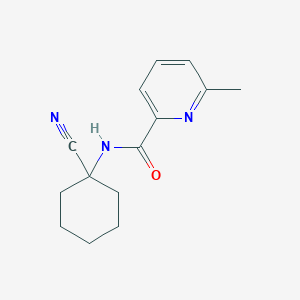
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2958514.png)
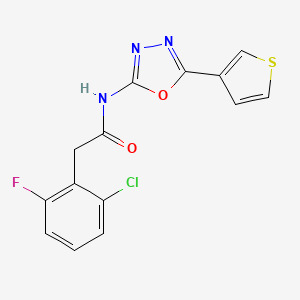
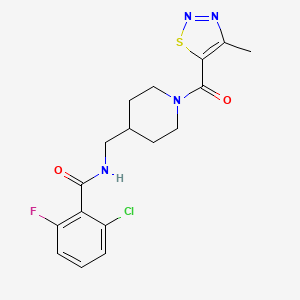
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958521.png)
![N-(4-tert-butylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)
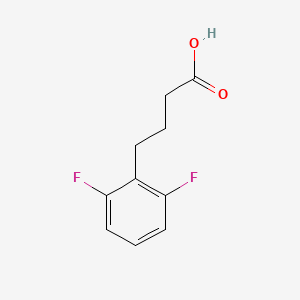
![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)
